4-Pregnene-3,20-diol

Vue d'ensemble

Description

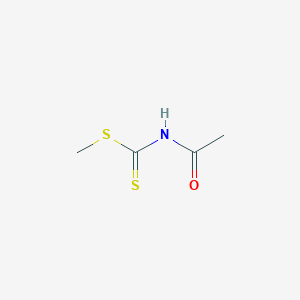

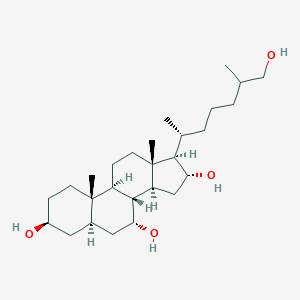

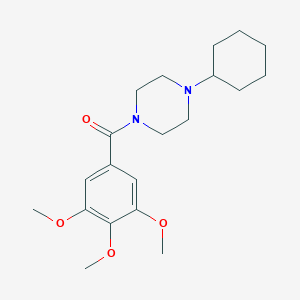

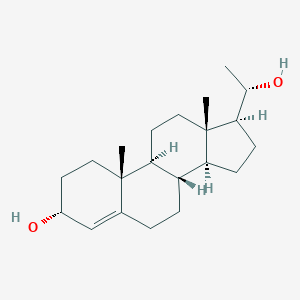

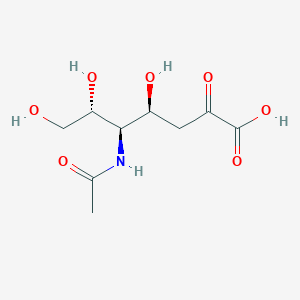

4-Pregnene-3,20-diol, also known as Pregnanediol, is an inactive metabolic product of progesterone . It can be measured in urine, offering an indirect way to measure progesterone levels in the body . It has a molecular weight of 320.5093 .

Molecular Structure Analysis

The molecular formula of 4-Pregnene-3,20-diol is C21H36O2 . The structure is also available as a 2D Mol file .Applications De Recherche Scientifique

Apparent Pregnene Hydroxylation Deficiency (APHD)

This condition showcases the importance of 4-Pregnene-3,20-diol in understanding certain metabolic disorders. Patients with APHD exhibit overproduction of pregnenolone and progesterone, leading to elevated concentrations of 4-Pregnene-3,20-diol. This disorder highlights the vital role of steroid biosynthesis and presents a unique metabolome characterized by attenuated steroid hydroxylation, possibly linked to deficiencies in co-factors and modulators of hydroxylation. This condition also underscores the complexity of steroid-related disorders and the need for further research to fully understand the genetic and metabolic underpinnings of APHD (Shackleton & Małunowicz, 2003).

Pleiotropic Actions in Stress-Related Diseases

4-Pregnene-3,20-diol, through its metabolite allopregnanolone, demonstrates potential therapeutic benefits in stress-related diseases. Research indicates that its pleiotropic actions may aid in the recovery of illnesses such as PTSD, depression, and alcohol use disorders. This encompasses a broad spectrum of neurological and psychiatric conditions exacerbated by stress, highlighting the compound's significant role in modulating stress response and offering a potential pathway for therapeutic intervention (Boero, Porcu & Morrow, 2019).

Role in Gonadal Maturation

In the context of aquatic life, particularly the Japanese eel, 4-Pregnene-3,20-diol plays a crucial role in the final maturation of gonads. The research underscores its pivotal role in stimulating vitellogenesis in females and spermatogenesis in males, leading to successful oocyte maturation, ovulation, and spermiation. This highlights the compound's essential function in the reproductive cycle and provides insights into its potential applications in aquaculture and marine biology (Yamauchi, 1990).

Safety And Hazards

Propriétés

IUPAC Name |

(3R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,15-19,22-23H,4-11H2,1-3H3/t13-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMZAHKIAAJREF-MZQZJKNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935806 | |

| Record name | Pregn-4-ene-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pregnene-3,20-diol | |

CAS RN |

15780-16-2 | |

| Record name | 4-Pregnene-3alpha,20alpha-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015780162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregn-4-ene-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)

![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)

![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)